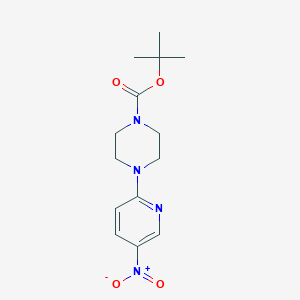

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)12-5-4-11(10-15-12)18(20)21/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFJYZONBJARJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584673 | |

| Record name | tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193902-78-2 | |

| Record name | tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate: A Comprehensive Technical Guide for Advanced Research

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. A key element in this endeavor is the utilization of versatile chemical building blocks that enable the efficient construction of complex molecular architectures. Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate, a substituted nitropyridine derivative, has emerged as a significant intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, comprising a Boc-protected piperazine moiety and an electrophilic nitropyridine ring, make it a valuable synthon for the introduction of a piperazinyl-nitropyridine fragment into target molecules. This guide provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, a detailed synthetic protocol, its applications in drug discovery with a focus on kinase inhibitor synthesis, and relevant experimental procedures for researchers in the field.

I. Chemical and Physical Properties

This compound is a fine chemical that is typically available as a solid.[1] A comprehensive understanding of its chemical and physical properties is essential for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 193902-78-2 | [1] |

| Molecular Formula | C₁₄H₂₀N₄O₄ | [1] |

| Molecular Weight | 308.33 g/mol | [1] |

| Appearance | Off-white to yellow crystalline powder or solid | [2] |

| Purity | Typically ≥98.0% | [1][2] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C. | [1] |

Note: Some physical properties such as melting point and boiling point are not consistently reported in the literature and should be determined empirically.

Spectral Data

While authenticated spectra should be obtained from the supplier, the expected spectral characteristics are as follows:

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the piperazine ring protons (multiplets in the 3-4 ppm region), and the protons on the nitropyridine ring (doublets and a doublet of doublets in the aromatic region, typically downfield due to the electron-withdrawing nitro group).

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display resonances for the carbons of the tert-butyl group, the piperazine ring, and the nitropyridine ring. The carbon attached to the nitro group will be significantly deshielded.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

II. Synthesis and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This reaction is a cornerstone of heterocyclic chemistry and is particularly effective for pyridines activated by electron-withdrawing groups like the nitro group.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Detailed Synthetic Protocol

This protocol is a representative procedure based on established methods for similar compounds.[3]

Materials:

-

2-Chloro-5-nitropyridine

-

Tert-butyl piperazine-1-carboxylate[4]

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as DMSO, add tert-butyl piperazine-1-carboxylate (1.1 eq) and a base like potassium carbonate (2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality of Experimental Choices:

-

Choice of Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Choice of Solvent: A polar aprotic solvent like DMSO or DMF is chosen to dissolve the reactants and facilitate the SNAᵣ reaction, which proceeds through a charged intermediate (Meisenheimer complex).

-

Purification: Column chromatography is essential to remove unreacted starting materials and any side products, ensuring the high purity required for subsequent synthetic steps.

III. Applications in Drug Discovery: A Focus on Kinase Inhibitors

The primary application of this compound in drug discovery is as a versatile intermediate for the synthesis of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

A notable example is the use of a structurally related isomer, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, in the synthesis of inhibitors for Bruton's tyrosine kinase (Btk).[6] Btk is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[7]

The Btk Signaling Pathway

The following diagram illustrates the central role of Btk in the BCR signaling cascade.

Caption: Simplified Btk signaling pathway and the point of intervention.

Inhibition of Btk by small molecules can effectively block the downstream signaling cascade, leading to reduced B-cell proliferation and survival. This makes Btk a highly attractive therapeutic target for B-cell malignancies and autoimmune diseases.[8]

Synthetic Strategy for Btk Inhibitors

The synthesis of Btk inhibitors often involves a multi-step sequence where the this compound intermediate is first modified and then coupled with other key fragments. A general synthetic workflow is outlined below.

Caption: General synthetic route to Btk inhibitors.

IV. Experimental Protocols: In Vitro Btk Kinase Assay

To evaluate the efficacy of newly synthesized Btk inhibitors derived from the title compound, an in vitro kinase assay is a standard and essential experiment. This protocol provides a general framework for a luminescence-based Btk kinase assay.

Principle

The assay measures the amount of ADP produced from the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, and the amount of ATP is quantified using a luciferase/luciferin reaction that generates a luminescent signal.

Materials

-

Recombinant human Btk enzyme

-

Btk kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)[9]

-

ATP

-

Substrate (e.g., poly (Glu, Tyr) 4:1)

-

Test compounds (synthesized Btk inhibitors)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Protocol

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup:

-

Add 5 µL of the test compound solution to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the Btk enzyme and the appropriate antibody (if using a FRET-based assay) in kinase buffer.[10]

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Add 5 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction. The final concentrations of ATP and substrate should be at or near their Kₘ values for Btk.

-

Incubate for a specific time (e.g., 120 minutes) at 30 °C.

-

-

Detection:

-

Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

Determine the IC₅₀ value for each compound by fitting the dose-response data to a suitable model.

-

Self-Validating System

-

Controls: The inclusion of positive and negative controls in every assay plate is critical for data validation.

-

Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable.

-

Reproducibility: Key experiments should be repeated to ensure the reproducibility of the results.

V. Safety and Handling

This compound should be handled by trained personnel in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

VI. Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting key signaling pathways in disease. Its straightforward synthesis and reactive handles make it an attractive starting material for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with a detailed experimental protocol to empower researchers in their drug discovery efforts. The continued exploration of this and similar intermediates will undoubtedly contribute to the advancement of new and effective treatments for a range of human diseases.

References

- Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. (URL not provided in search results)

-

Structure of Bruton's tyrosine kinase (BTK) and associated... - ResearchGate. Available at: [Link]

-

A schematic representation of BCR/BTK signaling pathway. The BCR... - ResearchGate. Available at: [Link]

-

Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of... - ResearchGate. Available at: [Link]

-

Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... - ResearchGate. Available at: [Link]

- SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (URL not provided in search results)

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]

- This compound - PubChem. (URL not provided in search results)

-

tert-Butyl piperazine-1-carboxylate - Manasa Life Sciences. Available at: [Link]

- US20130116245A1 - Alkylated piperazine compounds - Google Patents.

- tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate - ChemicalBook. (URL not provided in search results)

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. Available at: [Link]

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (URL not provided in search results)

- 1-TERT-BUTYLOXYCARBONYL-4-AMINO-PIPERAZINE(118753-66-5) 1H NMR spectrum. (URL not provided in search results)

-

(PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - ResearchGate. Available at: [Link]

-

This compound | Chemsrc. Available at: [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press. Available at: [Link]

-

tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate - Virtuous Lifesciences. Available at: [Link]

-

tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | C14H22N4O2 - PubChem. Available at: [Link]

Sources

- 1. promega.com [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. innospk.com [innospk.com]

- 6. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate CAS 193902-78-2 properties

An In-Depth Technical Guide to Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 193902-78-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, applications, and handling, offering field-proven insights into its utility and experimental considerations.

Core Compound Identity and Physicochemical Properties

This compound (CAS No. 193902-78-2) is a nitro-substituted pyridinylpiperazine derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine ring, combined with the electron-withdrawing nitro group on the pyridine ring, makes it a versatile and stable intermediate for complex molecule synthesis.

The strategic placement of the nitro group at the 5-position of the pyridine ring is crucial. It activates the 2-position for nucleophilic aromatic substitution (SNAr), which is the cornerstone of its primary synthetic route. Furthermore, this nitro group can be readily reduced to an amine, providing a reactive handle for subsequent amide bond formations, reductive aminations, or other coupling reactions essential for building diverse chemical libraries.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 193902-78-2 | [1] |

| Molecular Formula | C₁₄H₂₀N₄O₄ | [1] |

| Molecular Weight | 308.33 g/mol | [1] |

| MDL Number | MFCD07369779 | [1][2] |

| Appearance | Off-white to orange crystalline powder or crystals | [3] |

| Topological Polar Surface Area (TPSA) | 91.49 Ų | [2] |

| logP (iLOGP) | 2.46 | [2] |

| InChI Key | WWFJYZONBJARJT-UHFFFAOYSA-N |[2] |

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the electron-deficient nature of the pyridine ring, which is further enhanced by the strongly electron-withdrawing nitro group.

Synthetic Workflow

The reaction proceeds by coupling 2-chloro-5-nitropyridine with tert-butyl piperazine-1-carboxylate (Boc-piperazine). The chlorine atom at the C2 position of the pyridine ring serves as a good leaving group. The nucleophilic secondary amine of the Boc-piperazine attacks this activated position, leading to the formation of the desired product. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to quench the HCl generated during the reaction, driving the equilibrium towards the product.

Caption: Diagram of the SNAr synthesis pathway.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

-

Reaction Setup : To a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous Dimethylformamide (DMF, 5-10 mL per mmol of substrate), add tert-butyl piperazine-1-carboxylate (1.1 eq).

-

Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture. The base is crucial for scavenging the HCl byproduct.

-

Heating : Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into ice water. This will precipitate the crude product.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Structural Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Commercial suppliers typically provide documentation including NMR, HPLC, and LC-MS data to validate the structure.[1][4]

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4-1.5 ppm, 9H), the piperazine protons (two multiplets, typically around 3.5-3.8 ppm, 8H), and the three distinct protons on the pyridine ring.

-

¹³C NMR : The carbon spectrum will confirm the presence of all 14 carbon atoms, including the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the t-butyl group (~80 ppm), and the carbons of the pyridine and piperazine rings.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (309.33).

Role in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical intermediate for creating more complex molecules.[5] Its value lies in the strategic combination of the piperazine ring, a common scaffold in CNS-active and other drugs, and the nitro-pyridine moiety, which acts as a versatile chemical handle.

Gateway to Bioactive Amines

The primary application of this compound is as a precursor to its amino derivative, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate (CAS 119285-07-3).[6][7] The nitro group can be efficiently reduced to a primary amine through various standard methods, such as catalytic hydrogenation (e.g., H₂ with Pd/C), or chemical reduction (e.g., with iron powder in acetic acid or tin(II) chloride).

This transformation is fundamental because the resulting aniline moiety is a key nucleophile for building larger, more complex drug candidates. It can readily participate in amide couplings, sulfonamide formations, and various cross-coupling reactions.

Caption: Conversion of the nitro compound to a versatile amino intermediate.

Structural Isomerism and Context

It is important to distinguish this compound from its isomers, such as tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 571189-16-7).[3] This particular isomer is a well-documented intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases (CDK) 4 and 6 used in cancer therapy.[3] While the CAS number 193902-78-2 does not directly lead to Palbociclib, its structural similarity and analogous reactivity highlight the importance of the nitropyridinyl-piperazine scaffold in the development of targeted therapies.[8]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. Safety data sheets (SDS) from suppliers provide detailed information.[9]

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H301/H302: Toxic/Harmful if swallowed | [2][6] |

| H315: Causes skin irritation | [6][9] | |

| H319: Causes serious eye irritation | [6][9] | |

| H335: May cause respiratory irritation | [6][9] | |

| Precautionary Statements | P261: Avoid breathing dust. | |

| P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [2] |

| | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[9] |

-

Handling : Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation.[9]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1][9]

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by its strategic design. The Boc-protected piperazine offers a stable, yet easily deprotected, core scaffold, while the nitro-activated pyridine ring provides a site for both initial C-N bond formation and subsequent conversion into a reactive amine. This combination makes it an indispensable tool for medicinal chemists aiming to synthesize novel and diverse libraries of compounds for drug discovery programs. Its robust synthesis and clear pathway for functionalization ensure its continued relevance in the field.

References

-

Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate . Pharmaffiliates. [Link]

-

This compound | Chemsrc . Chemsrc. [Link]

-

tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | C14H22N4O2 - PubChem . National Center for Biotechnology Information. [Link]

- US20130116245A1 - Alkylated piperazine compounds - Google Patents.

-

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 - PubChem . National Center for Biotechnology Information. [Link]

-

tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate - Virtuous Lifesciences . Virtuous Lifesciences. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - FLORE . FLORE Repository. [Link]

Sources

- 1. CAS 193902-78-2 | this compound - Synblock [synblock.com]

- 2. 193902-78-2 | this compound | Amides | Ambeed.com [ambeed.com]

- 3. innospk.com [innospk.com]

- 4. 193902-78-2|this compound|BLD Pharm [bldpharm.com]

- 5. flore.unifi.it [flore.unifi.it]

- 6. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 17999304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. virtuouslifescience.com [virtuouslifescience.com]

- 8. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

Chemical structure of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

An In-Depth Technical Guide to Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will explore its structural and physicochemical properties, detail a robust synthetic protocol and subsequent characterization, and discuss its primary application as a precursor to amino-pyridinyl derivatives for drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical intermediates.

Introduction and Strategic Importance

In the landscape of pharmaceutical development, nitrogen-containing heterocycles are privileged scaffolds due to their ability to engage in diverse biological interactions. The nitropyridinyl-piperazine core, in particular, serves as a versatile platform. The title compound, this compound (CAS No. 193902-78-2), is a strategically important intermediate.[1] Its structure combines three key features:

-

A Pyridine Ring: A common motif in pharmaceuticals, activated by an electron-withdrawing nitro group.

-

A Piperazine Linker: A frequently used linker in drug design, offering favorable pharmacokinetic properties.

-

A Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a stable and readily cleavable protection for one of the piperazine nitrogens, enabling regioselective synthesis.

The primary utility of this molecule lies in the chemical reactivity of the nitro group, which can be efficiently reduced to a primary amine. This amine then serves as a handle for subsequent coupling reactions (e.g., amide bond formation, reductive amination, or Buchwald-Hartwig amination), allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). Its isomers are known intermediates in the synthesis of targeted therapies, such as the CDK4/6 inhibitor Palbociclib, underscoring the value of this molecular framework.[2][3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 193902-78-2 | [1][4] |

| Molecular Formula | C₁₄H₂₀N₄O₄ | [1][4] |

| Molecular Weight | 308.33 g/mol | [1][4] |

| Appearance | Off-white to orange crystalline powder or solid | [2] |

| Storage Conditions | Store in a dry, sealed place, under an inert atmosphere at 2-8°C | [1][4] |

Structural Formula:

Sources

A Comprehensive Technical Guide to Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS: 193902-78-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. With a molecular formula of C14H20N4O4 and a molecular weight of 308.33 g/mol , this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structure, featuring a Boc-protected piperazine linked to a nitropyridine core, offers a versatile platform for developing targeted therapeutics. This document details its physicochemical properties, provides a mechanistic rationale and a validated protocol for its synthesis, outlines robust analytical methods for its characterization, and discusses its applications in drug discovery, drawing parallels to its structural isomers used in approved oncology drugs.

Physicochemical Properties and Molecular Structure

The fundamental properties of a synthetic intermediate are critical for its effective use in multi-step syntheses. The specifications for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C14H20N4O4 | [1] |

| Molecular Weight | 308.33 g/mol | [1][2] |

| CAS Number | 193902-78-2 | [1][3] |

| Typical Appearance | Off-white to yellow/orange solid or crystalline powder | [4] |

| Standard Purity | ≥98.0% | [4] |

The molecular architecture is fundamental to its reactivity and function as a synthetic intermediate. The diagram below illustrates its structure.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of medicinal chemistry for forging carbon-nitrogen bonds.

Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds by the attack of a nucleophile—in this case, the secondary amine of 1-Boc-piperazine—on an electron-deficient aromatic ring. The pyridine ring is intrinsically electron-deficient, and this property is dramatically enhanced by the presence of the strongly electron-withdrawing nitro (-NO₂) group at the 5-position. This group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the substitution of a leaving group (typically a halide like chlorine or fluorine) at the 2-position.

The Critical Role of the Boc Protecting Group

The use of tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) is a deliberate and crucial strategic choice.[5] Piperazine has two secondary amine nitrogens of similar nucleophilicity. Attempting a direct reaction with unsubstituted piperazine would lead to a mixture of mono-substituted product, di-substituted byproduct (1,4-bis(5-nitropyridin-2-yl)piperazine), and unreacted starting material, creating a significant purification challenge.

The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for one of the nitrogens.[5] Its steric bulk and electronic effect (resonance delocalization) reduce the nucleophilicity of the adjacent nitrogen, ensuring that the substitution occurs exclusively at the unprotected, distal nitrogen. This elegant control of regioselectivity is fundamental to achieving a high yield of the desired product. The Boc group can be easily removed later in a synthetic sequence under acidic conditions to reveal the secondary amine for further functionalization.

Caption: Generalized workflow for the synthesis of the title compound.

Exemplary Synthetic Protocol

This protocol is a self-validating system, where the outcome is confirmed by the analytical methods described in the subsequent section.

-

Reactor Setup: To a dry, nitrogen-purged reaction vessel, add 2-chloro-5-nitropyridine (1.0 eq) and 1-Boc-piperazine (1.1 eq).

-

Solvent and Base Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a concentration of approximately 0.5 M. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: The base is essential to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the limiting reagent (2-chloro-5-nitropyridine) is consumed (typically 4-12 hours).

-

Aqueous Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Causality: This step removes the inorganic base, solvent, and other water-soluble impurities.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the title compound as a solid.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to validate the identity, purity, and structure of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically employed. Purity is determined by the area percentage of the main product peak, with a specification of >98% being common for use in further synthetic steps.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The analysis should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 309.15, consistent with the calculated exact mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural elucidation.

-

¹H NMR: The spectrum will provide unambiguous confirmation. Key expected signals include: a singlet at ~1.5 ppm integrating to 9 protons (the tert-butyl group), two distinct multiplets in the 3.5-3.8 ppm range for the 8 protons of the piperazine ring, and three aromatic signals in the 7.0-9.0 ppm range characteristic of the 2,5-disubstituted pyridine ring system.

-

¹³C NMR: This analysis confirms the presence of all 14 unique carbon atoms in the molecule, including the characteristic carbonyl signal of the Boc group (~154 ppm) and the carbons of the nitropyridine ring.

-

Applications in Drug Discovery and Development

This compound is not an end product but a high-value intermediate. The substituted nitropyridine-piperazine motif is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.

The primary utility of this compound involves two subsequent transformations:

-

Reduction of the Nitro Group: The nitro group is readily reduced to an aniline (amino group) using standard conditions such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., with iron or tin(II) chloride). This unmasks a nucleophilic amino group, which is a common handle for building amides, ureas, or participating in coupling reactions. The resulting compound, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, is a versatile precursor.[6]

-

Deprotection of the Boc Group: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) liberates the second piperazine nitrogen, allowing for further derivatization.

A notable structural isomer, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, is a documented key intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases (CDK) 4 and 6 used to treat HR-positive breast cancer.[4] The strategic importance of the title compound lies in its ability to grant access to a different regioisomer of the critical amino-pyridinyl-piperazine core, enabling researchers to explore a wider chemical space and develop novel drug candidates with potentially different selectivity and pharmacological profiles.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. While specific data for this exact isomer is limited, the safety profile can be inferred from closely related compounds.[7][8]

| Hazard Category | GHS Classification (Inferred) | Precautionary Statement |

| Acute Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to ensure its long-term stability.[1]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its synthesis, based on the reliable SNAr reaction, is strategically designed for high selectivity and yield through the use of a Boc protecting group. Validated by a suite of modern analytical techniques, this intermediate provides a reliable and versatile entry point to the highly sought-after aminopyridine-piperazine scaffold. For researchers in drug development, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating the next generation of targeted therapies.

References

-

PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. [Link]

-

Virtuous Lifesciences. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. [Link]

- Google Patents.

-

Pharmaffiliates. Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. [Link]

-

Chemsrc. This compound. [Link]

-

Manasa Life Sciences. tert-Butyl piperazine-1-carboxylate. [Link]

Sources

- 1. CAS 193902-78-2 | this compound - Synblock [synblock.com]

- 2. tert-Butyl 4-(2-nitropyridin-4-yl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. CAS#:193902-78-2 | this compound | Chemsrc [chemsrc.com]

- 4. innospk.com [innospk.com]

- 5. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]

- 6. virtuouslifescience.com [virtuouslifescience.com]

- 7. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 571189-16-7 [sigmaaldrich.com]

A Comprehensive Technical Guide to Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

An Essential Building Block in Modern Drug Discovery

Foreword: The Strategic Importance of Heterocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic use of well-defined molecular intermediates is paramount. These building blocks serve as the foundational architecture upon which complex and highly specific therapeutic agents are constructed. Among the vast array of chemical scaffolds, nitrogen-containing heterocycles, particularly those combining piperazine and pyridine moieties, have emerged as "privileged structures." This is due to their proven success in interacting with a wide range of biological targets and their favorable physicochemical properties that contribute to better drug-like characteristics, such as improved solubility and bioavailability.[1][2]

This guide provides an in-depth technical overview of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (C14H20N4O4), a key intermediate that embodies the principles of rational drug design. Its structure, featuring a Boc-protected piperazine, a pyridine ring, and a strategically placed nitro group, makes it a highly versatile synthon in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, characterization, and critical role in the creation of advanced therapeutics.

Compound Profile and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a key feature, allowing for selective reactions at the unprotected nitrogen atom.[3] The pyridine ring, rendered electron-deficient by the 5-nitro group, is primed for specific chemical transformations, which will be discussed in subsequent sections.

| Property | Value | Source |

| CAS Number | 193902-78-2 | [4][5] |

| Molecular Formula | C14H20N4O4 | [4] |

| Molecular Weight | 308.33 g/mol | [4] |

| Appearance | White to off-white or pale yellow crystalline powder | [6] |

| Purity | Typically ≥98% | [6] |

Synthesis and Mechanistic Considerations

The primary and most industrially relevant synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom bonds on electron-poor aromatic systems.[7][8]

The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis involves the reaction of a 2-halo-5-nitropyridine, most commonly 2-chloro-5-nitropyridine, with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The reaction proceeds due to the electron-withdrawing nature of the nitro group at the 5-position and the nitrogen atom within the pyridine ring, which sufficiently activates the 2-position for nucleophilic attack by the secondary amine of the Boc-piperazine.[9]

Experimental Protocol: Synthesis via SNAr

Materials:

-

2-Chloro-5-nitropyridine

-

Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

-

A non-nucleophilic base (e.g., Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA))

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyridine (1.0 eq) and the chosen anhydrous solvent.

-

Add N-Boc-piperazine (1.0-1.2 eq) to the stirred solution.

-

Add the base (2.0-3.0 eq) portion-wise to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the solvent and base used.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between water and an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain this compound as a solid.

Rationale for Reagent and Condition Selection

-

Solvent: Polar aprotic solvents like DMF or ACN are chosen for their ability to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate, a key step in the SNAr mechanism.

-

Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. Non-nucleophilic bases are preferred to avoid competition with the piperazine nucleophile.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is crucial. The following are expected spectroscopic data based on its chemical structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, the piperazine ring, and the tert-butyl group. The pyridine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the nitro and piperazine substituents. The piperazine protons will appear as multiplets in the aliphatic region (typically δ 3.0-4.0 ppm). The tert-butyl group will exhibit a sharp singlet at approximately δ 1.4-1.5 ppm, integrating to nine protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, the piperazine ring, the tert-butyl group, and the carbonyl carbon of the Boc group (typically around δ 154 ppm). The carbons of the pyridine ring attached to the nitro group and the piperazine will be significantly shifted due to electronic effects.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique, and the spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 309.15.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹.

-

C=O stretching (Boc group): A strong absorption band around 1690-1710 cm⁻¹.

-

C-N stretching: Bands in the fingerprint region.

-

C-H stretching (aliphatic and aromatic): Bands around 2850-3100 cm⁻¹.

Significance and Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of high-value active pharmaceutical ingredients (APIs). The two key functionalities, the nitro group and the Boc-protected piperazine, offer orthogonal handles for further chemical modifications.

The Role of the 5-Nitro Group

The nitro group is not merely an activating group for the initial SNAr synthesis. It serves as a synthetic precursor to an amino group. The reduction of the nitro group to a primary amine is a high-yielding and straightforward transformation, typically achieved through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by using reducing agents like tin(II) chloride.[9] This newly formed amino group provides a nucleophilic site for a variety of subsequent reactions, including amide bond formation, urea formation, or further cross-coupling reactions.

The Versatility of the Boc-Protected Piperazine

The Boc group provides a robust and reliable method for protecting one of the piperazine nitrogens. This allows for the selective elaboration of the molecule at the 5-amino position of the pyridine ring. Once these transformations are complete, the Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent) to reveal a free secondary amine on the piperazine ring. This amine can then be functionalized in a multitude of ways, such as through alkylation, acylation, or reductive amination, to introduce further diversity and modulate the pharmacological properties of the final compound.[3]

Application in the Synthesis of CDK Inhibitors

A prominent example of the application of this intermediate is in the synthesis of cyclin-dependent kinase (CDK) inhibitors.[6] CDKs are a family of protein kinases that are critical for the regulation of the cell cycle, and their dysregulation is a hallmark of many cancers.[10][11] The nitropyridine-piperazine scaffold is a key component of several potent and selective CDK inhibitors. The structural features of this intermediate allow for the precise positioning of pharmacophoric groups that interact with the ATP-binding pocket of the CDK enzymes. For instance, the amino group derived from the nitro group can act as a hydrogen bond donor, while the piperazine moiety can be functionalized to interact with solvent-exposed regions of the kinase, thereby enhancing potency and selectivity.[10][11]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[12][13]

-

Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound.[12][13]

Predicted ADMET Properties

-

Absorption: The molecule's size and polarity are within the range that would suggest reasonable oral absorption.

-

Distribution: The presence of the piperazine moiety can enhance solubility and distribution.

-

Metabolism: The Boc group is generally stable to metabolic degradation but can be cleaved in vivo. The pyridine ring may be susceptible to oxidation.

-

Toxicity: In silico toxicity predictions are necessary to assess potential liabilities.

It is important to note that these are predictions, and experimental validation is essential for any compound intended for therapeutic development.[16]

Conclusion

This compound is a testament to the power of strategic molecular design in modern medicinal chemistry. Its synthesis is efficient and scalable, and its structure provides a robust platform for the creation of complex and diverse molecular architectures. The orthogonal reactivity of the nitro group and the Boc-protected piperazine allows for a stepwise and controlled elaboration, making it an invaluable tool for the synthesis of targeted therapeutics, particularly in the field of oncology with the development of CDK inhibitors. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, underscoring its significance as a key building block for the next generation of innovative medicines.

References

-

Anscombe, E., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767. [Link]

-

Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. Retrieved from [Link]

-

The Clorox Company. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

G. A. G. S. S. S. S. L. G. P. F. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 169. [Link]

-

J. W. D. et al. (2022). Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. European Journal of Medicinal Chemistry, 238, 114433. [Link]

-

J. W. D. et al. (2022). Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold. European Journal of Medicinal Chemistry, 238, 114433. [Link]

-

Silver Fern Chemical, Inc. (2023). Safety Data Sheet Isopropyl Alcohol 70%. Retrieved from [Link]

-

Covetrus North America. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

A. A. et al. (2021). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). Journal of Biomolecular Structure and Dynamics, 39(13), 4816-4828. [Link]

-

A. K. et al. (2024). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 357(5), e2300454. [Link]

-

ResearchGate. (n.d.). Pyridine scaffold‐based CDK‐9 inhibitors. Retrieved from [Link]

-

F. F. de A. et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595. [Link]

-

M. T. H. K. (2010). Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches. Current Drug Metabolism, 11(4), 285-295. [Link]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). ADMET properties predicted for eighteen novel compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

A. S. & M. B. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]

-

Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

Virtuous Lifesciences. (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

-

N. N. G. et al. (2012). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1437. [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 193902-78-2 | this compound - Synblock [synblock.com]

- 5. CAS#:193902-78-2 | this compound | Chemsrc [chemsrc.com]

- 6. innospk.com [innospk.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 11. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. storageatlasengagepdcus.blob.core.windows.net [storageatlasengagepdcus.blob.core.windows.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic data for Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

Despite a comprehensive search for spectroscopic data for Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS No. 193902-78-2), a core component of this technical guide, specific experimental ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data are not publicly available in the scientific literature, patents, or open-access spectral databases. While numerous chemical suppliers list the compound and indicate the availability of such data, the actual spectral information is not provided.

The synthesis of this compound is noted as a precursor to its amino derivative, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. However, the publications detailing this synthesis do not include the spectroscopic characterization of the nitro-intermediate.

Due to the absence of the foundational spectroscopic data, it is not possible to provide the in-depth technical guide and analysis as requested. The core requirements of interpreting experimental data, explaining structure-spectra correlations, and providing detailed protocols for data acquisition for this specific molecule cannot be met.

To facilitate further research, the following information has been gathered:

Molecular Information:

-

IUPAC Name: this compound

-

CAS Number: 193902-78-2

-

Molecular Formula: C₁₄H₂₀N₄O₄

-

Molecular Weight: 308.33 g/mol

General Synthetic Context:

This compound is typically synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and tert-butyl piperazine-1-carboxylate. The resulting product serves as a key intermediate in the synthesis of various biologically active molecules, primarily by the reduction of the nitro group to an amine, which can then be further functionalized.

For researchers and drug development professionals seeking to work with this compound, it is recommended to perform in-house spectroscopic analysis upon acquisition to confirm its identity and purity. Standard analytical techniques for this characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and gain insights into the fragmentation patterns.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Should the spectroscopic data for this compound become publicly available, a comprehensive technical guide could be developed.

1H NMR of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

An In-depth Technical Guide to the ¹H NMR of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound (CAS No. 193902-78-2).[1][2][3] As a key intermediate in pharmaceutical synthesis, unequivocal structural confirmation is paramount. This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed theoretical prediction of the spectrum, a step-by-step experimental protocol for data acquisition, and an interpretive framework grounded in the principles of NMR spectroscopy. We will dissect the molecule's proton environments, predict their chemical shifts, multiplicities, and coupling constants, and present this information in a clear, structured format to facilitate reliable characterization.

Introduction: The Imperative for Structural Verification

This compound is a heterocyclic compound featuring three distinct structural motifs: a 5-nitropyridine ring, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. The precise arrangement of these components is critical to its function as a synthetic building block. ¹H NMR spectroscopy is an indispensable tool for verifying this structure, providing detailed information about the electronic environment and connectivity of every proton in the molecule.[4] An accurate interpretation of the ¹H NMR spectrum ensures the identity and purity of the material, which is a foundational requirement for advancing any drug development pipeline.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons within the molecule. The structure is broken down into its three primary components, with each unique proton environment labeled for discussion.

Caption: Chemical structure with labeled proton environments.

-

H-Boc: The nine equivalent protons of the tert-butyl group.

-

Hβ: The four protons on the piperazine ring adjacent to the Boc-protected nitrogen.

-

Hα: The four protons on the piperazine ring adjacent to the nitropyridine ring.

-

H-3', H-4', H-6': The three distinct aromatic protons on the 5-nitropyridine ring.

Theoretical ¹H NMR Spectral Analysis

The predicted spectrum is a synthesis of foundational NMR principles and empirical data from similar chemical structures.[5][6] The analysis for each proton environment is detailed below.

Aliphatic Region

-

H-Boc (tert-Butyl Protons): The tert-butyl group's nine protons are chemically equivalent and shielded by the electron-donating nature of the alkyl groups. They are isolated from other protons, so no spin-spin coupling occurs. This results in a sharp, strong singlet.

-

Integration: 9H

-

Predicted Chemical Shift (δ): ~1.46 ppm. This is a characteristic shift for Boc-protected amines.[7]

-

Multiplicity: Singlet (s)

-

-

Hβ (Piperazine Protons): These four protons are on the carbons adjacent to the nitrogen bearing the electron-withdrawing Boc group. They are expected to be in a similar chemical environment, coupling primarily with the Hα protons.

-

Hα (Piperazine Protons): These four protons are adjacent to the electron-deficient nitropyridine ring. The direct attachment to the aromatic system causes them to be more deshielded (further downfield) than the Hβ protons.

-

Integration: 4H

-

Predicted Chemical Shift (δ): ~3.75 - 3.85 ppm. Similar to Hβ, these signals may exhibit broadening.

-

Multiplicity: Broad multiplet or triplet (t)

-

Aromatic Region

The 5-nitropyridine ring protons are subject to strong deshielding effects from both the electronegative ring nitrogen and the powerful electron-withdrawing nitro group (-NO₂).

-

H-3': This proton is ortho to the piperazine substituent and meta to the nitro group. It will be the most shielded (upfield) of the three aromatic protons. It is coupled to H-4'.

-

Integration: 1H

-

Predicted Chemical Shift (δ): ~6.80 - 6.90 ppm

-

Multiplicity: Doublet (d)

-

Coupling Constant (J): ~9.0 Hz (ortho coupling with H-4')

-

-

H-4': This proton is meta to both the piperazine and the nitro group. It is coupled to both H-3' (ortho) and H-6' (meta).

-

Integration: 1H

-

Predicted Chemical Shift (δ): ~8.20 - 8.30 ppm

-

Multiplicity: Doublet of doublets (dd)

-

Coupling Constants (J): ~9.0 Hz (ortho coupling with H-3') and ~2.5 Hz (meta coupling with H-6')

-

-

H-6': This proton is ortho to the nitro group, placing it in a highly electron-poor environment. Consequently, it will be the most deshielded proton in the molecule. It is coupled to H-4'.

-

Integration: 1H

-

Predicted Chemical Shift (δ): ~9.00 - 9.10 ppm

-

Multiplicity: Doublet (d)

-

Coupling Constant (J): ~2.5 Hz (meta coupling with H-4')

-

Summary of Predicted ¹H NMR Data

The following table consolidates the predicted spectral parameters for this compound in a deuterated chloroform (CDCl₃) solvent.

| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-Boc | 9H | 1.46 | Singlet (s) | - |

| Hβ | 4H | 3.55 - 3.65 | Triplet (t) or Multiplet (m) | ~5.0 |

| Hα | 4H | 3.75 - 3.85 | Triplet (t) or Multiplet (m) | ~5.0 |

| H-3' | 1H | 6.80 - 6.90 | Doublet (d) | ~9.0 |

| H-4' | 1H | 8.20 - 8.30 | Doublet of doublets (dd) | ~9.0, ~2.5 |

| H-6' | 1H | 9.00 - 9.10 | Doublet (d) | ~2.5 |

Experimental Protocol for Data Acquisition

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum. Adherence to these steps minimizes impurities and ensures spectral accuracy.

Sample Preparation

-

Material Weighing: Accurately weigh 10-20 mg of the solid compound into a clean, dry vial.[10][11] A higher concentration may be needed for less sensitive experiments like ¹³C NMR but can cause line broadening in ¹H NMR.[11][12]

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[12][13] CDCl₃ is a common choice, but ensure the compound is fully soluble. If not, DMSO-d₆ is an alternative.

-

Internal Standard: For precise chemical shift calibration, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[12]

-

Transfer and Filtration: Ensure the sample is completely dissolved.[11] If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[13] This step is critical to prevent poor spectral resolution.

-

Labeling: Clearly label the NMR tube with the sample's identity.

Data Acquisition Workflow

Caption: A standard workflow for NMR data acquisition.

Instrument Parameters (Typical for 400 MHz Spectrometer)

-

Pulse Program: Standard 1D proton (zg30)

-

Number of Scans (NS): 16-32 (adjust for concentration)

-

Receiver Gain (RG): Set automatically

-

Acquisition Time (AQ): ~3-4 seconds

-

Relaxation Delay (D1): 1-2 seconds

Conclusion: A Framework for Confidence

The structural integrity of this compound can be confidently established through ¹H NMR spectroscopy. The predicted spectrum reveals a unique fingerprint, from the unmistakable 9H singlet of the Boc group to the distinct downfield pattern of the three-proton system on the nitropyridine ring. The interplay of chemical shifts and coupling constants provides a self-validating dataset: the predicted ortho and meta coupling constants for the aromatic protons, if observed experimentally, will confirm their relative positions and thus the overall molecular architecture. This guide provides the theoretical foundation and practical methodology for researchers to acquire and interpret this crucial data, ensuring the quality and identity of this important synthetic intermediate.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Max T. Rogers NMR Facility, Michigan State University. (n.d.). Sample Preparation. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

ResearchGate. (2017). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Retrieved from [Link]

-

Wiley Online Library. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

PubMed Central. (n.d.). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

PubMed Central. (n.d.). Correction: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]

Sources

- 1. CAS 193902-78-2 | this compound - Synblock [synblock.com]

- 2. CAS#:193902-78-2 | this compound | Chemsrc [chemsrc.com]

- 3. 193902-78-2|this compound|BLD Pharm [bldpharm.com]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. How to make an NMR sample [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Safe Handling of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS No. 193902-78-2).[1][2] Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following protocols and recommendations are synthesized from safety data for structurally related compounds, including nitropyridine and piperazine derivatives.[3][4][5] A conservative approach, assuming potential hazards based on these related structures, is essential for ensuring laboratory safety.

Compound Profile and Hazard Identification

This compound is a chemical intermediate featuring three key structural components: a nitropyridine ring, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group.[2][6] Each of these contributes to its reactivity and potential hazard profile.

-

Nitropyridine Moiety: Nitropyridine derivatives are recognized as hazardous chemicals.[4][7] The nitro group makes the aromatic ring electron-deficient and can impart toxicological properties. Compounds in this family may cause skin, eye, and respiratory irritation.[8][9]

-

Piperazine Moiety: Piperazine and its derivatives can be corrosive and may cause severe skin burns and eye damage.[3][10][11] They can also act as skin sensitizers, leading to allergic reactions upon repeated exposure.[3]

-

Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is generally stable but can be removed under acidic conditions, liberating the free piperazine, which has its own set of hazards.[12]

Based on the GHS classifications of structurally similar compounds, such as other functionalized nitropyridines and piperazines, it is prudent to handle this compound as a substance with the potential to be harmful if swallowed, and to cause skin, eye, and respiratory irritation.[13][14][15]

Synthesized Hazard Assessment

The following table summarizes the anticipated hazards based on data from analogous compounds.

| Hazard Classification | Description | Precautionary Statement Codes (Anticipated) | Source Analogy |

| Acute Toxicity, Oral | Harmful if swallowed. | P264, P270, P301+P312, P330 | [13][14][15] |

| Skin Corrosion/Irritation | Causes skin irritation. | P280, P302+P352, P332+P313, P362 | [9][14] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 | [9][14] |

| Specific Target Organ Toxicity | May cause respiratory irritation. | P261, P271, P304+P340, P312 | [9][14] |

Engineering and Personal Protective Controls: A Multi-Layered Approach

To mitigate the risks identified, a hierarchical control strategy must be implemented. This begins with engineering controls as the primary line of defense, supplemented by stringent personal protective equipment (PPE) protocols.

Engineering Controls

All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[5][8] The fume hood provides critical protection against respiratory exposure and contains any potential spills. A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure. The rationale behind each piece of equipment is to provide a robust barrier against the specific hazards posed by nitropyridine and piperazine compounds.[16]

| Body Part | Equipment | Specifications & Rationale |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised to provide an additional layer of protection against potential tears or rapid permeation.[16] |